molecular formula C21H23N3O3S B267509 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Cat. No. B267509
M. Wt: 397.5 g/mol
InChI Key: JXXRZORKPFFLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide, also known as THU-MB, is a synthetic compound that has been extensively studied for its potential biomedical applications. THU-MB is a benzamide derivative that has been shown to exhibit potent antitumor activity in several cancer cell lines.

Scientific Research Applications

2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been extensively studied for its potential biomedical applications. Several studies have shown that 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide exhibits potent antitumor activity in several cancer cell lines, including lung cancer, breast cancer, and prostate cancer. 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is not fully understood. However, several studies have suggested that 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDACs have been shown to be overexpressed in several cancer cell lines, and their inhibition has been shown to induce apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to exhibit potent antitumor activity in several cancer cell lines. 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to inhibit the activity of HDACs, which are enzymes that are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide. One of the directions is to develop more efficient synthesis methods for 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide that can improve its solubility in water. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide in vivo to determine its efficacy and safety as an anticancer drug. Additionally, the potential of 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide can be synthesized by the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The product is then reacted with tetrahydrofuran-2-ylmethylamine and carbonyldiimidazole to produce 2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide.

properties

Product Name

2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-methyl-N-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23N3O3S/c1-14-5-2-3-7-18(14)20(26)24-21(28)23-16-10-8-15(9-11-16)19(25)22-13-17-6-4-12-27-17/h2-3,5,7-11,17H,4,6,12-13H2,1H3,(H,22,25)(H2,23,24,26,28)

InChI Key

JXXRZORKPFFLRV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.